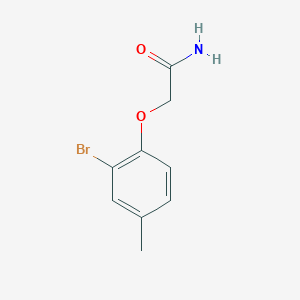
2-Bromo-4-methoxypyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Bromo-4-methoxypyridin-3-amine” is a chemical compound with the CAS Number: 109613-97-0 . It has a molecular weight of 203.04 . The IUPAC name for this compound is 2-bromo-4-methoxy-3-pyridinamine .
Synthesis Analysis
The synthesis of compounds similar to “2-Bromo-4-methoxypyridin-3-amine” has been reported in the literature . For instance, an optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported . This strategy avoids the use of palladium as a catalyst and is more diverse and versatile .
Molecular Structure Analysis
The InChI code for “2-Bromo-4-methoxypyridin-3-amine” is 1S/C6H7BrN2O/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 . This code provides a specific string of characters that represent the compound’s molecular structure.
Physical And Chemical Properties Analysis
“2-Bromo-4-methoxypyridin-3-amine” is a solid at room temperature . It is typically stored in a refrigerator .
Applications De Recherche Scientifique
Organic Electronics
2-Bromo-4-methoxypyridin-3-amine: is a compound that can be utilized in the field of organic electronics. Its molecular structure allows it to participate in the synthesis of organic light-emitting diodes (OLEDs) and organic solar cells. These applications benefit from the compound’s ability to form π-conjugated systems, which are essential for the transport of electrons and holes in these devices .
Medicinal Chemistry
In medicinal chemistry, 2-Bromo-4-methoxypyridin-3-amine serves as a precursor in the synthesis of various pharmaceutical compounds. It has been used in the development of p38α mitogen-activated protein kinase inhibitors, which are potential treatments for inflammatory diseases like rheumatoid arthritis and neurodegenerative diseases such as Alzheimer’s . Additionally, its derivatives have shown activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Molecular Recognition
The compound’s structure is conducive to molecular recognition processes. This makes it valuable in the design of sensors or targeted drug delivery systems, where specific interactions between molecules are crucial. The bromine and amine functional groups can be modified to create compounds that bind selectively to target molecules.
Chemical Synthesis
2-Bromo-4-methoxypyridin-3-amine: is a versatile building block in chemical synthesis. It is often used in cross-coupling reactions, such as Suzuki-Miyaura couplings, to create complex organic molecules. Its reactivity with various reagents allows for the introduction of different functional groups, expanding the diversity of synthetic pathways .
Material Science
In material science, this compound can contribute to the development of new materials with specific electronic properties. Its role in the synthesis of advanced polymers and composites is being explored, potentially leading to materials with improved strength, conductivity, or other desired traits .
Analytical Chemistry
In analytical chemistry, 2-Bromo-4-methoxypyridin-3-amine can be used as a standard or reagent in various analytical techniques. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and other chromatographic methods for the analysis of complex mixtures .
Safety and Hazards
The safety information for “2-Bromo-4-methoxypyridin-3-amine” includes several hazard statements: H302, H315, H319, H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may be harmful if swallowed . The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray .
Orientations Futures
Propriétés
IUPAC Name |
2-bromo-4-methoxypyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAABPGVJVYZBDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90551657 |
Source


|
| Record name | 2-Bromo-4-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methoxypyridin-3-amine | |
CAS RN |
109613-97-0 |
Source


|
| Record name | 2-Bromo-4-methoxypyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90551657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7H-[1,3]Dioxolo[4,5-g][1,2]benzoxazole](/img/structure/B34168.png)


![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B34173.png)
![2H-Thieno[2,3-d][1,2,3]triazole-5-carboxylic acid](/img/structure/B34174.png)
